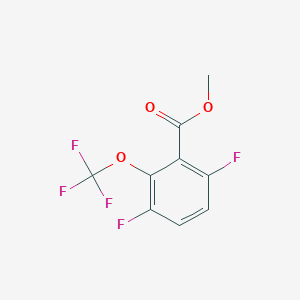

Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5F5O3 . It is used for the preparation of difluoro and trifluoro compounds as anticancer agents .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, and 3 oxygen atoms. The molecular weight is 256.128.Physical And Chemical Properties Analysis

This compound is a clear colorless liquid . More specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Benzylation of Alcohols

Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate is used in the synthesis of benzyl ethers. A study demonstrated the conversion of alcohols into benzyl ethers using a stable, neutral organic salt that involves this compound, yielding good to excellent outcomes (Poon & Dudley, 2006).

Trifluoromethylation of Aromatic Compounds

Another application involves the trifluoromethylation of various aromatic and heteroaromatic compounds. This process, catalyzed by methyltrioxorhenium, uses hypervalent iodine reagents and shows the involvement of radical species (Mejía & Togni, 2012).

Synthesis of Trifluoromethoxylated Compounds

The compound is crucial in the synthesis of trifluoromethoxylated aromatic compounds, often challenging in organic synthesis. A protocol for its synthesis demonstrates its utility in creating molecules with pharmacological and biological properties (Feng & Ngai, 2016).

Material Sciences and Liquid Crystals

Study of Liquid Crystals

The compound is used in synthesizing difluoro substituted benzoate derivatives, displaying unique mesomorphic properties. These compounds are valuable in understanding the behavior of liquid crystals and their potential applications (Cruz et al., 2001).

Supramolecular Dendrimers

In the field of supramolecular chemistry, this compound plays a role in the design of spherical supramolecular dendrimers. These dendrimers exhibit unique thermotropic cubic liquid-crystalline phases and are used to study the shape and properties of such phases through X-ray analysis (Balagurusamy et al., 1997).

Organic Chemistry and Reactions

Furan Diels-Alder Reaction

This compound is involved in an unusual furan Diels-Alder reaction. The reaction's characteristics, like the stereochemical outcomes and rate acceleration, provide insights into the role of fluorinated compounds in organic synthesis (Griffith et al., 2006).

Hydrolysis and Saponification Studies

The hydrolysis and saponification of methyl benzoates, including this compound, have been studied at high temperatures. These studies contribute to green chemistry by providing insights into the nucleophilicity of alkaline solutions at high temperatures (Alemán et al., 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O3/c1-16-8(15)6-4(10)2-3-5(11)7(6)17-9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSLWERLEQFOJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1OC(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[4-methoxy-2-(trifluoromethyl)anilino]acetamide](/img/structure/B2830883.png)

![4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2830889.png)

![6-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2830897.png)

![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2830901.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)